
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPSP is a pyridine-based compound that has been shown to exhibit promising biological activity, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cancer progression. N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-angiogenic activities. N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, which plays a crucial role in inflammation. N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has also been shown to exhibit anti-oxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in lab experiments is its high potency and specificity towards cancer cells. N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been shown to exhibit potent anti-cancer activity at low concentrations, making it a potential candidate for drug development. However, one of the limitations of using N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
The potential therapeutic applications of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide are still being explored, and several future directions have been proposed. One of the future directions is to investigate the combination of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide with other anti-cancer agents to enhance its efficacy and reduce toxicity. Another future direction is to investigate the use of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide to determine its safety and efficacy in humans.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a pyridine-based compound that exhibits potent anti-cancer activity and has potential therapeutic applications. The synthesis method of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been optimized to yield high purity and yield, and its mechanism of action is still being explored. N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide exhibits several biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Several future directions have been proposed to further investigate the potential therapeutic applications of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide involves the reaction of 4-methoxyaniline with pyridine-2,5-dicarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with pyrrolidine-1-sulfonyl chloride to yield the final product. This synthesis method has been optimized to yield high purity and yield of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported that N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide exhibits potent anti-cancer activity in various cancer cell lines, including breast, lung, and liver cancer cells. N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-15-6-4-14(5-7-15)19-17(22)13-20-12-16(8-9-18(20)23)27(24,25)21-10-2-3-11-21/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVQNZXEDRRYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

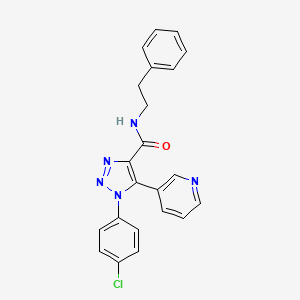
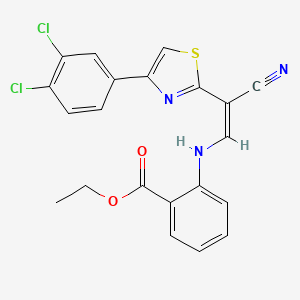

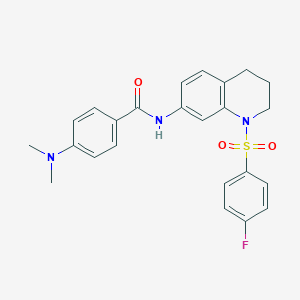

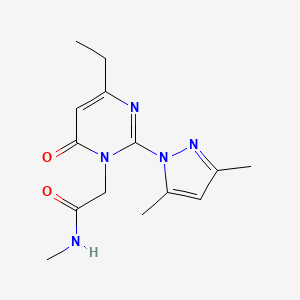
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)

![1,4-Dioxa-8-thiaspiro[4.5]decane](/img/structure/B2791515.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)
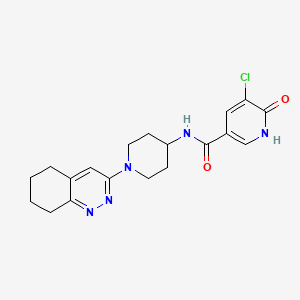
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate](/img/structure/B2791519.png)
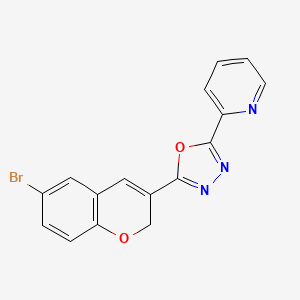
![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2791523.png)